Cas no 1807099-36-0 (3-Amino-4-bromopyridine-2-acetonitrile)

3-Amino-4-bromopyridine-2-acetonitrile is a versatile heterocyclic compound featuring both amino and bromo functional groups, along with an acetonitrile moiety. Its structure makes it a valuable intermediate in organic synthesis, particularly for constructing complex pyridine derivatives. The bromo substituent allows for further functionalization via cross-coupling reactions, while the amino group offers opportunities for derivatization or coordination chemistry. This compound is useful in pharmaceutical and agrochemical research, where pyridine scaffolds are prevalent. Its well-defined reactivity profile and stability under standard conditions enhance its utility in multi-step synthetic routes. Care should be taken when handling due to potential sensitivity to moisture or strong oxidizers.
3-Amino-4-bromopyridine-2-acetonitrile structure
1807099-36-0 structure
商品名:3-Amino-4-bromopyridine-2-acetonitrile
CAS番号:1807099-36-0
MF:C7H6BrN3
メガワット:212.046639919281
CID:4898775

3-Amino-4-bromopyridine-2-acetonitrile 化学的及び物理的性質

名前と識別子

    • 3-Amino-4-bromopyridine-2-acetonitrile
    • インチ: 1S/C7H6BrN3/c8-5-2-4-11-6(1-3-9)7(5)10/h2,4H,1,10H2
    • InChIKey: NQYNPNHREDZMGK-UHFFFAOYSA-N
    • ほほえんだ: BrC1C=CN=C(CC#N)C=1N

計算された属性

  • 水素結合ドナー数: 1
  • 水素結合受容体数: 3
  • 重原子数: 11
  • 回転可能化学結合数: 1
  • 複雑さ: 174
  • 疎水性パラメータ計算基準値(XlogP): 0.6
  • トポロジー分子極性表面積: 62.7

3-Amino-4-bromopyridine-2-acetonitrile 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Alichem
A029016320-250mg
3-Amino-4-bromopyridine-2-acetonitrile
1807099-36-0 95%
250mg
$980.00 2022-03-31
Alichem
A029016320-1g
3-Amino-4-bromopyridine-2-acetonitrile
1807099-36-0 95%
1g
$3,126.60 2022-03-31

3-Amino-4-bromopyridine-2-acetonitrile 関連文献

3-Amino-4-bromopyridine-2-acetonitrileに関する追加情報

Comprehensive Overview of 3-Amino-4-bromopyridine-2-acetonitrile (CAS No. 1807099-36-0)

3-Amino-4-bromopyridine-2-acetonitrile (CAS No. 1807099-36-0) is a high-value heterocyclic compound widely utilized in pharmaceutical research, agrochemical development, and material science. Its unique molecular structure, featuring a bromopyridine core and acetonitrile side chain, makes it a versatile building block for synthesizing complex molecules. Researchers increasingly focus on this compound due to its potential applications in drug discovery, particularly in kinase inhibitors and small-molecule therapeutics targeting metabolic disorders.

The growing demand for 3-Amino-4-bromopyridine-2-acetonitrile correlates with advancements in structure-activity relationship (SAR) studies. Its bromine substituent offers excellent reactivity for cross-coupling reactions, while the amino group enables further functionalization—key reasons why it ranks among top-searched pharmaceutical intermediates in chemical databases. Recent publications highlight its role in developing next-generation antiviral agents, aligning with global interest in novel therapeutic approaches.

From a synthetic chemistry perspective, CAS 1807099-36-0 demonstrates remarkable stability under diverse reaction conditions. Laboratories frequently employ it in Buchwald-Hartwig amination and Suzuki-Miyaura coupling—two trending techniques in green chemistry applications. The compound’s nitrile functionality also makes it valuable for constructing bioconjugates, a hot topic in targeted drug delivery research. These attributes explain its rising popularity in patent filings related to precision medicine technologies.

Quality control of 3-Amino-4-bromopyridine-2-acetonitrile involves rigorous HPLC purity analysis and NMR characterization, meeting the pharmaceutical industry’s stringent standards. Suppliers now emphasize cGMP-compliant synthesis protocols to address the market’s need for high-purity building blocks. This aligns with frequent search queries about scalable synthetic routes and regulatory-compliant intermediates—top concerns for contract research organizations (CROs).

Emerging applications in fluorescent probes and organic electronics further expand the utility of this compound. Its electron-deficient pyridine ring shows promise in developing OLED materials, connecting it to the booming display technology sector. Such interdisciplinary potential makes CAS 1807099-36-0 a recurring subject in scientific forums discussing multifunctional molecular scaffolds.

Environmental considerations surrounding brominated compounds have spurred innovations in catalytic bromination methods for producing this intermediate. Modern flow chemistry approaches significantly improve the atom economy of its synthesis—a response to frequent industry searches for waste-minimizing processes. These developments position 3-Amino-4-bromopyridine-2-acetonitrile as a case study in sustainable fine chemical production.

The compound’s crystallographic properties attract attention from computational chemistry researchers investigating molecular packing behaviors. Recent QSAR modeling studies utilizing this scaffold demonstrate how its hydrogen-bonding motifs influence bioactivity—an area generating substantial academic literature. Such findings address common queries about structure-based drug design principles using halogenated heterocycles.

Storage and handling recommendations for 1807099-36-0 emphasize moisture-sensitive conditions due to its nitrile group reactivity. Technical bulletins frequently update stability data under various temperatures—information highly sought after by formulation scientists. This practical knowledge complements theoretical discussions about the compound’s reactivity in multi-step syntheses.

Market analysts note increasing procurement of 3-Amino-4-bromopyridine-2-acetonitrile by biotech startups working on protein degradation platforms. Its structural features enable incorporation into PROTAC molecules—a cutting-edge domain receiving exponential search traffic. This trend underscores the compound’s relevance in contemporary drug discovery paradigms beyond traditional medicinal chemistry applications.

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